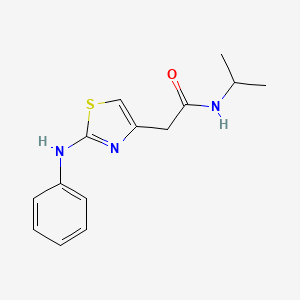

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFVMMAAVQTREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the reaction of 2-aminothiazole with isopropylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring is a reactive site for nucleophilic and electrophilic substitutions. For example:

-

Electrophilic substitution can occur at the C-5 position of the thiazole ring when exposed to nitrating or halogenating agents .

-

Nucleophilic substitution may involve the acetamide group, where the carbonyl oxygen acts as a leaving group under specific conditions .

Oxidation and Reduction

The compound’s functional groups exhibit redox reactivity:

-

Oxidation :

-

Reduction :

Hydrolysis

The acetamide moiety is susceptible to hydrolysis:

-

Acidic hydrolysis (e.g., HCl/H₂O) cleaves the amide bond, yielding 2-(2-(phenylamino)thiazol-4-yl)acetic acid and isopropylamine.

-

Basic hydrolysis (e.g., NaOH) produces the corresponding carboxylate salt .

Condensation Reactions

The phenylamino group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. For instance:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions generates imine derivatives .

Cyclization

Under thermal or catalytic conditions, the compound can undergo cyclization to form fused heterocycles. For example:

-

Heating with POCl₃ may cyclize the acetamide group with the thiazole ring, forming a quinazolinone analog .

Mechanistic Insights

-

Thiazole reactivity : The electron-deficient nature of the thiazole ring facilitates electrophilic substitutions, while the sulfur atom’s lone pairs contribute to oxidation pathways .

-

Acetamide stability : Hydrolysis is pH-dependent, with faster cleavage observed under strongly acidic or basic conditions due to nucleophilic attack on the carbonyl carbon .

Scientific Research Applications

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Bioactivity

- Target Compound: The phenylamino-thiazole core is analogous to kinase inhibitors (e.g., imatinib derivatives), suggesting possible ATP-binding site competition. The isopropyl group may enhance membrane permeability but reduce aqueous solubility compared to polar substituents .

- Compound 24: Incorporates a sulfamoyl-pyrimidinyl group, which likely improves target specificity for tyrosine kinases (e.g., EGFR).

- Compound 8 : The benzo[d]thiazole system and sulfamoyl group suggest dual functionality: thiazole-mediated kinase inhibition and sulfonamide-driven carbonic anhydrase modulation .

Physicochemical Properties

- Lipophilicity: The target compound’s isopropyl group increases logP compared to morpholino (Compound 9) or sulfamoyl (Compound 8) derivatives, favoring blood-brain barrier penetration but risking hepatotoxicity.

- Solubility: Morpholino (Compound 9) and sulfamoyl (Compound 8) groups enhance aqueous solubility via hydrogen bonding, whereas the target compound may require formulation optimization for oral bioavailability.

Pharmacological Profiles

- Antiproliferative Activity : Compound 24 shows IC₅₀ values <1 µM in MCF7 cells, attributed to its bulky sulfamoyl-pyrimidinyl group obstructing ATP-binding pockets . The target compound’s efficacy remains unverified but is structurally poised for similar mechanisms.

- Enzyme Inhibition : Compound 8’s sulfamoyl group may inhibit carbonic anhydrase IX (a cancer biomarker), while the target compound’s lack of sulfonamide limits this activity .

Biological Activity

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide, a compound belonging to the thiazole family, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Primary Target

The compound primarily targets cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. Inhibition of these enzymes disrupts the arachidonic acid pathway , leading to a decreased production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

Through its action on COX enzymes, this compound may exhibit anti-inflammatory effects. This mechanism is crucial for its potential therapeutic applications in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Activity

Research has shown that derivatives of thiazole compounds, including this compound, exhibit significant cytotoxicity against cancer cell lines. For instance, one study reported that certain thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . -

Antimicrobial Effects

Various studies have evaluated the antimicrobial activity of thiazole derivatives. While this compound showed moderate activity against pathogens such as Candida albicans and Aspergillus niger, further structural modifications could enhance its efficacy . -

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes relevant in disease pathways. For example, studies on related thiazole compounds indicated significant urease inhibition with promising IC50 values, suggesting that similar activities could be expected from this compound .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural components. For instance:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide, and how can reaction yields be optimized?

Answer:

The compound is synthesized via a multi-step process:

Thiourea Formation : React phenylamine with thiocyanate derivatives under acidic conditions to form substituted thioureas .

Thiazole Cyclization : Treat the thiourea with α-bromoacetophenone in ethanol under reflux to cyclize into the thiazole core. Optimize stoichiometry (1:1.2 molar ratio) and reflux time (4–6 hours) to maximize yield .

Acetamide Coupling : React the thiazole intermediate with isopropylamine and activated acetamide derivatives (e.g., bromoacetamide) in dichloromethane with a catalytic base (e.g., triethylamine) .

Yield Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic protons (δ 6.8–7.5 ppm), thiazole C-H (δ 7.2–7.4 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 316.12 for [M+H]) .

- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles (e.g., thiazole C-N bond: 1.32 Å) .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?

Answer:

- Structural Modifications :

- Biological Assays :

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for bacterial targets like DNA gyrase .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:

- Reproducibility Checks :

- Mechanistic Studies :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate structural features correlating with activity .

Advanced: What crystallographic and computational strategies elucidate interactions with kinase targets?

Answer:

- Crystallography :

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions on the thiazole ring .

- Molecular Dynamics (MD) :

- Simulate binding to CDK9 (PDB: 4BCF) over 100 ns trajectories to analyze hydrogen-bond stability (e.g., acetamide carbonyl with Lys48) .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

- Toxicology : Refer to structurally related compounds (e.g., flufenacet) for hazard predictions (GHS Category 2 acute toxicity) .

- Handling : Use fume hoods for steps involving volatile solvents (e.g., dichloromethane).

- Waste Disposal : Quench azide intermediates with sodium nitrite to prevent explosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.